2-methyl-1H-imidazo[4,5-c]quinoline
Description
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C11H9N3/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3,(H,13,14) |
InChI Key |
QHTSEFVXXTYANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-1H-imidazo[4,5-c]quinoline with structurally related imidazoquinoline derivatives, focusing on substituent effects, biological activities, and pharmacokinetic profiles.
Structural Modifications and Substituent Effects
Key Observations:
- Substituent Position: The 2-methyl group in the target compound avoids the polar carbonyl of BEZ235, improving pharmacokinetics while retaining kinase inhibition .
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (4-position) and amino (4-position) substituents in derivatives like 4-chloro-1-isobutyl and imiquimod enhance electrophilicity or hydrogen-bonding capacity, respectively, influencing target engagement .
- Steric Effects: Cycloalkyl groups (e.g., cyclopentyl) at the 2-position increase steric bulk, altering receptor selectivity (e.g., A3 adenosine receptor vs. PI3K/mTOR) .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | BEZ235 | 4-Chloro-1-isobutyl Derivative |
|---|---|---|---|
| LogP | ~3.2 (predicted) | ~2.8 | ~4.0 |
| Solubility (µg/mL) | >50 (aqueous buffer) | <20 | <10 |
| Plasma Stability (t₁/₂) | >6 h (mouse) | ~4 h | ~3 h |
| Metabolic Clearance | Moderate (CYP3A4) | High (CYP3A4/2D6) | High (CYP2C19) |
Key Findings:
Preparation Methods
Role of Solvent and Catalysts
Toluene serves as the primary solvent due to its high boiling point (110°C), which aligns with the reaction’s thermal requirements. Formic acid (20 mol%) accelerates the cyclization by protonating the orthoester intermediate, facilitating nucleophilic attack by the amino group. For methyl-substituted analogs, adjusting steric and electronic effects may necessitate modified catalyst ratios or alternative solvents like xylene for higher temperature tolerance.
Nucleophilic Substitution of 4-Chloro Intermediates
US5602256 discloses a method for preparing 1H-imidazo[4,5-c]quinolines via ammonolysis of 4-chloro intermediates. Example 10 demonstrates the conversion of 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline to the 4-amine derivative using methanol and ammonia under high-pressure conditions (150°C, 8 hours). Adapting this for 2-methyl derivatives would require synthesizing 4-chloro-2-methyl-1H-imidazo[4,5-c]quinoline as the precursor.
Hofmann Rearrangement for Imidazo[4,5-c]quinoline Synthesis
A novel route from Heterocyclic Letters involves Hofmann rearrangement of urea intermediates using iodobenzenediacetate (IBD). Starting with diethyl 2-((4-substituted-phenyl-amino)methylene)malonate, cyclization with polyphosphoric acid yields ethyl 6-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent amidation and Hofmann rearrangement with IBD generate 1H-imidazo[4,5-c]quinolin-2(3H)-ones. Introducing a methyl group at the 2-position would require methyl-functionalized starting materials.
Optimization of Rearrangement Conditions
IBD acts as both an oxidizing agent and a catalyst, facilitating the conversion of carboxamides to amines via isocyanate intermediates. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and purity. For 2-methyl derivatives, steric effects may necessitate longer reaction times or higher IBD stoichiometry.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across the three methods:
Yield and Scalability Considerations
-
Cyclization offers the highest yield (81.52%) but requires meticulous water removal to prevent side reactions.
-
Nucleophilic substitution provides moderate yields (70%) but demands high-pressure equipment, limiting scalability.
-
Hofmann rearrangement achieves 63.3% yield with commercially available IBD, though purification steps add complexity.
Purification and Characterization
Post-synthetic purification is critical for obtaining pharmaceutical-grade this compound. DE60308040T2 employs sequential recrystallization from methanol/water mixtures and charcoal treatment to achieve >99% purity. Similarly, US5602256 utilizes hydrochloric acid and sodium hydroxide precipitation to isolate the amine product.
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-1H-imidazo[4,5-c]quinoline derivatives?
A typical synthesis involves reducing 6-nitroquinoline-5-amine to quinoline-5,6-diamine, followed by condensation with benzaldehyde derivatives and cyclization to form the imidazo[4,5-c]quinoline core. Key intermediates include N6-benzylidene-quinoline-5,6-diamines and 2-phenyl-1H-imidazo[4,5-f]quinolines. Yields are optimized using SnCl₂ for reduction and reflux conditions for cyclization .
Q. What spectroscopic techniques are employed to characterize this compound derivatives?
Infrared (IR) spectroscopy identifies functional groups like C=N (1654 cm⁻¹) and aromatic C-H stretches. ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.26–7.76 ppm), while mass spectrometry determines molecular ion peaks (e.g., m/z 245 for the parent compound). Elemental analysis validates purity .
Q. How is the biological activity of this compound assessed in anticancer research?
In vitro assays include kinase inhibition (PI3K/mTOR), antiproliferative activity in cancer cell lines, and Western blotting to validate pathway modulation (e.g., AKT phosphorylation). In vivo efficacy is tested using xenograft models, with pharmacokinetic profiling to assess bioavailability .
Q. What role does the methyl group play in the physicochemical properties of this compound?
The 2-methyl group enhances lipophilicity, improving cell membrane permeability. It reduces polar heteroatoms (compared to carbonyl-containing analogs), balancing solubility and absorption while maintaining kinase binding affinity .
Q. What substituents at the 4-position are explored for modulating immune response?
Substitutions like hydrazinyl (-NHNH₂) and methoxy (-OCH₃) are studied for immune modulation. Hydrazinyl derivatives form hydrogen-bonded dimers in crystal packing, potentially influencing TLR7 binding, while methoxy groups alter electronic properties .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during cyclization reactions?
Reaction conditions are critical: use of NaOMe in methanol under reflux (12 hours) improves cyclization efficiency. Solvent choice (e.g., DMF/water for recrystallization) and stoichiometric control of intermediates (e.g., 4-chloro precursors) enhance purity and yield .
Q. What strategies are used to enhance selectivity for PI3K over mTOR in derivatives?
Bioisosteric replacement of the carbonyl group with a methyl group reduces mTOR affinity while retaining PI3K inhibition. Substituent tuning at the 4-position (e.g., cyano or carboxamide groups) further refines selectivity via steric and electronic effects .
Q. How do QSAR models guide the design of derivatives with improved pharmacokinetic profiles?
3D-QSAR analyses correlate substituent bulk/electronic parameters with logP and bioavailability. For example, hydrophobic substituents at the 1-position (e.g., isobutyl) improve metabolic stability, while polar groups at the 4-position enhance solubility .
Q. What challenges arise in determining the crystal structure of these derivatives, and how are they addressed?
Planarity of the imidazo[4,5-c]quinoline core causes stacking ambiguities. High-resolution X-ray diffraction resolves torsional angles (e.g., C10–N3–C11–C12 = -99.77°) and hydrogen-bonding networks (e.g., C10–H10A···O1 interactions). Riding models refine H-atom positions .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Discrepancies arise from assay variability (e.g., cell line specificity) or impurities in intermediates (e.g., 4-chloro derivatives). Rigorous HPLC purity checks (>95%), structural confirmation via NMR, and standardized protocols (e.g., MTT assay conditions) mitigate inconsistencies .
Q. What computational methods predict binding modes to PI3K?
Docking into homology models of PI3K isoforms identifies key interactions: the quinoline nitrogen forms a hydrogen bond with Val-851, while the methyl group engages in van der Waals contacts with hydrophobic residues. Molecular dynamics simulations assess binding stability .
Q. How does the electronic nature of substituents influence nucleophilic substitution reactivity?
Electron-withdrawing groups (e.g., -CN) at the 4-position activate the ring for nucleophilic attack by hydrazine or methoxide. Conversely, electron-donating groups (e.g., -OCH₃) slow reactivity but improve stability in acidic conditions .
Q. What are key considerations in designing in vivo studies for antitumor efficacy?
Dose optimization balances maximum tolerated dose (MTD) and therapeutic index. Formulation with hydroxypropyl cellulose enhances solubility. Pharmacodynamic markers (e.g., tumor volume reduction) and toxicity profiling (e.g., liver enzymes) are monitored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
